molecular formula C15H12ClN3S B2540763 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine CAS No. 707535-64-6

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

Cat. No.: B2540763
CAS No.: 707535-64-6
M. Wt: 301.79
InChI Key: VEGRRWLWTJXDEP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H12ClN3S and its molecular weight is 301.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis, Characterization, and Antimicrobial Evaluation

A compound related to 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine demonstrated moderate antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and significant antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018). The same compound was studied for its antimicrobial effectiveness and underwent computational analysis for thermodynamic parameters using density functional theory (DFT) (Kubba & Rahim, 2018).

Corrosion Inhibition

Quantum Chemical and Molecular Dynamics Simulation Studies

The compound, among others, was evaluated for its corrosion inhibition performance on iron metal. Quantum chemical parameters and molecular dynamics simulations were employed, demonstrating theoretical data in good agreement with earlier reported experimental results (Kaya et al., 2016).

Crystal Structure Analysis

Synthesis and Characterization of N,4-diphenyl Thiazole-2-amine Derivatives

Derivatives of the compound were synthesized and characterized, with structural confirmation through single crystal X-ray diffraction studies. The study emphasized intermolecular hydrogen bonding and analyzed C-H···π and π···π stacking interactions using Hirshfeld surface analysis (Nadaf et al., 2019).

Anti-inflammatory Applications

Synthesis and Biological Evaluation as 5-Lipoxygenase Inhibitors

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including the compound of interest, were found to exhibit anti-inflammatory activity by directly inhibiting 5-lipoxygenase, a key enzyme in leukotrienes synthesis involved in inflammation-related diseases (Suh et al., 2012).

Drug Transport and Delivery

Gold Nanoparticles Stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole Complex

The complex was synthesized to improve solubility and stability, forming a ternary system with gold nanoparticles for drug transport, demonstrating a novel system for drug delivery (Asela et al., 2017).

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-13-5-3-12(4-6-13)14-10-20-15(19-14)18-9-11-2-1-7-17-8-11/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGRRWLWTJXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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